molecular formula C17H13F2NO4S2 B2675058 Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932303-49-6

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2675058
CAS No.: 932303-49-6
M. Wt: 397.41
InChI Key: PCWGONLYKAOLGL-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound with the molecular formula C17H13F2NO4S2 and a molecular weight of 397.42 g/mol This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a sulfamoyl group attached to a difluorophenyl ring

Preparation Methods

The synthesis of Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromothiophene, under palladium-catalyzed conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzothiophene derivative with a sulfamoyl chloride in the presence of a base, such as triethylamine.

    Attachment of the Difluorophenyl Ring: The difluorophenyl ring is attached through a nucleophilic substitution reaction, where the difluorophenyl halide reacts with the sulfamoyl-substituted benzothiophene.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Chemical Reactions Analysis

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The difluorophenyl ring enhances the compound’s binding affinity and selectivity towards these targets. The benzothiophene core contributes to the compound’s stability and overall bioactivity .

Comparison with Similar Compounds

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with similar compounds, such as:

    Ethyl 3-[(3,4-dichlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: This compound has a dichlorophenyl ring instead of a difluorophenyl ring, which may affect its chemical reactivity and biological activity.

    Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: The presence of methyl groups instead of fluorine atoms can influence the compound’s lipophilicity and pharmacokinetic properties.

    Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-thiophene-2-carboxylate: This compound lacks the benzene ring fused to the thiophene, which may alter its electronic properties and stability.

This compound stands out due to its unique combination of structural features, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO4S2/c1-2-24-17(21)15-16(11-5-3-4-6-14(11)25-15)26(22,23)20-10-7-8-12(18)13(19)9-10/h3-9,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWGONLYKAOLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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